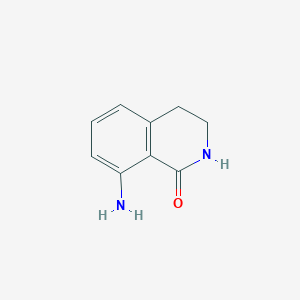
8-Amino-3,4-dihydroisoquinolin-1(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
8-Amino-3,4-dihydroisoquinolin-1(2H)-one is a useful research compound. Its molecular formula is C9H10N2O and its molecular weight is 162.192. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
8-Amino-3,4-dihydroisoquinolin-1(2H)-one and its derivatives have various applications, including in the development of pharmaceuticals and agrochemicals . Research indicates its potential in antimicrobial, anticancer, and anti-inflammatory areas.
Scientific Research Applications
Antimicrobial Activity:
- Derivatives of 2-Amino-3,4-dihydroisoquinolin-1(2H)-one have demonstrated antimicrobial activity against Pseudomonas aeruginosa and Escherichia coli. Structural modifications can optimize antimicrobial efficacy.
- One study synthesized 59 derivatives of 3,4-dihydroisoquinolin-1(2H)-one and assessed their antioomycete activity against the phytopathogen Pythium recalcitrans. Compound I23 displayed high in vitro potency against P. recalcitrans, with an EC50 value of 14 mM, exceeding that of hymexazol (37.7 mM) . In vivo testing showed that I23 had a preventive efficacy of 75.4% at a dose of 2.0 mg/pot, which was comparable to hymexazol treatments (63.9%). At 5.0 mg per pot, I23 achieved a preventive efficacy of 96.5% .
Anticancer Activity:
- Studies on anticancer properties have shown that specific haloaryl substituents exhibit superior anti-proliferative activity. For example, derivatives with a 4-(bromo-4-fluorophenyl) substituent showed higher potency than non-substituted counterparts.
- 1-Oxo-3,4-dihydroisoquinoline-4-carboxamides have been designed as novel inhibitors of poly(ADP-ribose) polymerase. One compound, 4-([1,4'-bipiperidine]-1'-carbonyl)-7-fluoro-3,4-dihydroisoquinolin-1(2 H)-one, is a candidate for preclinical development. It has demonstrated advantages over Olaparib in terms of molecular weight, hydrophilicity, human liver microsomal and plasma stability, and plasma protein binding .
Anti-inflammatory Activity:
- 2-Amino-3,4-dihydroisoquinolin-1(2H)-one exhibits anti-inflammatory effects, inhibiting carrageenin-induced edema in rat models. Modifications on the dihydroisoquinolinone scaffold can significantly enhance anti-inflammatory potency.
Other potential applications:
Properties
IUPAC Name |
8-amino-3,4-dihydro-2H-isoquinolin-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2O/c10-7-3-1-2-6-4-5-11-9(12)8(6)7/h1-3H,4-5,10H2,(H,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGYFDZNNDMJSJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C2=C1C=CC=C2N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













